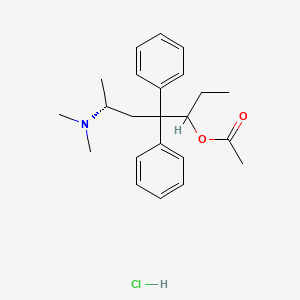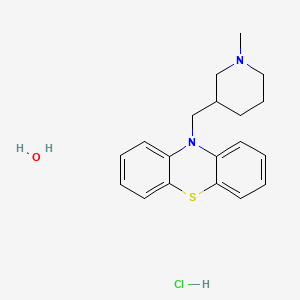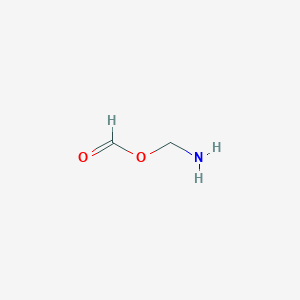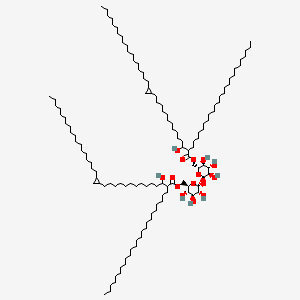
Cord Factors
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cord factors, also known as trehalose-6,6’-dimycolate, are glycolipid molecules found in the cell walls of Mycobacterium tuberculosis and similar species. These compounds are the primary lipids on the exterior of Mycobacterium tuberculosis cells and play a crucial role in the virulence and pathogenicity of the bacteria. This compound influence the arrangement of Mycobacterium tuberculosis cells into long, slender formations, giving them a rope-like appearance when viewed under a microscope .
Wirkmechanismus
Target of Action
Cord Factors, also known as Trehalose Dimycolate (TDM), are glycolipid molecules found in the cell wall of Mycobacterium tuberculosis and similar species . The primary targets of this compound are the cells of the host organism, particularly the immune cells such as macrophages .
Mode of Action
This compound interact with the host’s immune cells, influencing their arrangement and behavior . They are recognized as foreign by the host’s immune system, triggering an immune response . This interaction results in changes in the host’s immune response, including the induction of proinflammatory cytokines and chemokines .
Biochemical Pathways
This compound affect several biochemical pathways in the host organism. They induce the production of proinflammatory cytokines and chemokines from innate macrophages . These molecules play a crucial role in the immune response, leading to the formation of granulomas and other immune reactions .
Result of Action
The action of this compound leads to several molecular and cellular effects. They are virulent towards mammalian cells and are critical for the survival of Mycobacterium tuberculosis within hosts . They have been observed to influence immune responses, induce the formation of granulomas, and inhibit tumor growth .
Action Environment
The function of this compound is highly dependent on the environment in which they are located. They protect Mycobacterium tuberculosis from the defenses of the host, indicating that the host’s internal environment significantly influences the action, efficacy, and stability of this compound .
Biochemische Analyse
Biochemical Properties
Cord Factors play a significant role in biochemical reactions. They interact with various enzymes, proteins, and other biomolecules. The major surface glycolipid, Trehalose 6,6’-dimycolate (TDM; Cord Factor), is known to induce the production of proinflammatory cytokines and chemokines from innate macrophages .
Cellular Effects
This compound have profound effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound are virulent towards mammalian cells and critical for survival of Mycobacterium tuberculosis in hosts .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can switch between two sets of activities. On organisms, TDM is non-toxic and protects them from killing by macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. They are known to play multiple roles in models of Tuberculosis pathogenesis . The direct understanding of how it leads to the development of clinical disease states during tuberculosis disease is not yet clear .
Subcellular Localization
It is known that this compound contribute to the organism’s morphology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cord factors can be synthesized through the esterification of trehalose, a disaccharide composed of two glucose molecules, with mycolic acids. The process involves the use of catalysts such as 4-dimethylaminopyridine and dicyclohexylcarbodiimide to facilitate the esterification reaction. The mycolic acids are typically protected with silyl groups during the initial stages of synthesis and later deprotected using reagents like tetrabutylammonium fluoride and hydrofluoric acid-pyridine complex .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of these compounds from the cell walls of Mycobacterium tuberculosis. The process includes culturing the bacteria, lysing the cells to release the cell wall components, and using chromatographic techniques to isolate and purify the this compound. This method ensures the production of high-purity this compound for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Cord factors undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and properties of this compound for different applications.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used to oxidize the hydroxyl groups in the trehalose moiety.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the carbonyl groups in the mycolic acids.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives have distinct chemical and biological properties, making them useful for various research and industrial applications .
Wissenschaftliche Forschungsanwendungen
Cord factors have a wide range of scientific research applications, including:
Chemistry: this compound are used as model compounds to study the structure and function of glycolipids in bacterial cell walls.
Biology: In biological research, this compound are used to investigate the mechanisms of bacterial virulence and host-pathogen interactions.
Medicine: this compound are being explored as potential adjuvants in vaccine development due to their ability to modulate the immune response.
Industry: In the industrial sector, this compound are used in the development of diagnostic tools for tuberculosis.
Vergleich Mit ähnlichen Verbindungen
Cord factors can be compared with other similar glycolipids found in bacterial cell walls:
Lipoarabinomannan: Like this compound, lipoarabinomannan is a glycolipid found in the cell walls of Mycobacterium tuberculosis. It plays a role in modulating the host immune response and maintaining cell wall integrity.
Phosphatidylinositol Mannosides: These glycolipids are also present in the cell walls of mycobacteria and contribute to the virulence and pathogenicity of the bacteria.
This compound are unique in their ability to induce granuloma formation and modulate the host immune response, making them a critical component in the study of tuberculosis pathogenesis .
Eigenschaften
CAS-Nummer |
61512-20-7 |
|---|---|
Molekularformel |
C130H250O15 |
Molekulargewicht |
2053.4 g/mol |
IUPAC-Name |
[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[2-[1-hydroxy-12-(2-octadecylcyclopropyl)dodecyl]hexacosanoyloxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 2-[1-hydroxy-12-(2-octadecylcyclopropyl)dodecyl]hexacosanoate |
InChI |
InChI=1S/C130H250O15/c1-5-9-13-17-21-25-29-33-37-41-43-45-47-49-51-55-59-63-71-79-87-95-103-115(117(131)105-97-89-81-73-65-69-77-85-93-101-113-107-111(113)99-91-83-75-67-61-57-53-39-35-31-27-23-19-15-11-7-3)127(139)141-109-119-121(133)123(135)125(137)129(143-119)145-130-126(138)124(136)122(134)120(144-130)110-142-128(140)116(104-96-88-80-72-64-60-56-52-50-48-46-44-42-38-34-30-26-22-18-14-10-6-2)118(132)106-98-90-82-74-66-70-78-86-94-102-114-108-112(114)100-92-84-76-68-62-58-54-40-36-32-28-24-20-16-12-8-4/h111-126,129-138H,5-110H2,1-4H3 |
InChI-Schlüssel |
DNTVYCRMHZDZGU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



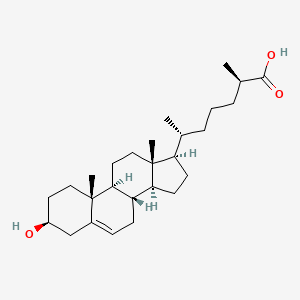
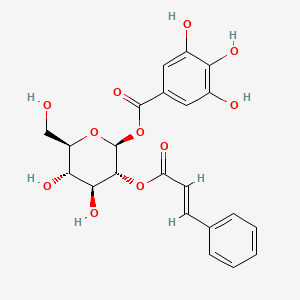
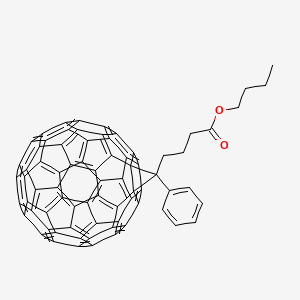
![4-(Dibenzo[b,d]furan-4-yl)aniline](/img/structure/B6595907.png)
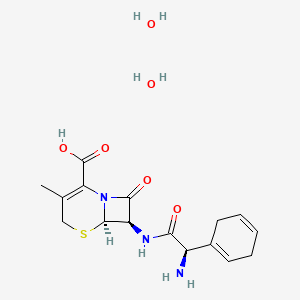
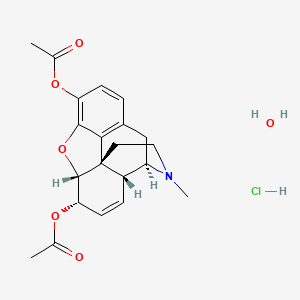
![4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt](/img/structure/B6595925.png)
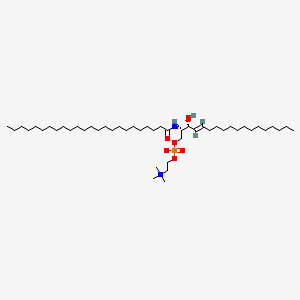
![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)
